molecular formula C11H12N2OS2 B2482472 N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide CAS No. 878222-29-8

N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide

Cat. No.: B2482472
CAS No.: 878222-29-8
M. Wt: 252.35
InChI Key: QFTRDDHQBIPHCI-UHFFFAOYSA-N
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Description

N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with thiophene-2-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and thiophene derivatives, such as:

Uniqueness

N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide is unique due to its specific combination of thiazole and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-7(14)12-5-9-3-4-11(16-9)10-6-15-8(2)13-10/h3-4,6H,5H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTRDDHQBIPHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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